

An In-Depth Technical Guide to the Spectral Interpretation of 1,10-Undecadiene

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectral data for **1,10-undecadiene**, a non-conjugated diene with the chemical formula C₁₁H₂₀. The interpretation of its ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data is detailed below, offering a foundational understanding for its characterization in research and development settings.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **1,10-undecadiene**.

Table 1: ¹H NMR Spectral Data of 1,10-Undecadiene

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
~5.8	m	2H	-	H-2, H-10
~4.9-5.0	m	4H	-	H-1, H-11
~2.0	m	4H	-	H-3, H-9
~1.3	m	10H	-	H-4, H-5, H-6, H- 7, H-8



Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 2: 13C NMR Spectral Data of 1,10-Undecadiene

Chemical Shift (δ) ppm	Assignment
~139	C-2, C-10
~114	C-1, C-11
~34	C-3, C-9
~29	C-4, C-5, C-6, C-7, C-8

Note: Predicted chemical shifts based on spectroscopic databases and general principles for terminal alkenes.

Table 3: FT-IR Spectral Data of 1,10-Undecadiene

Wavenumber (cm⁻¹)	Intensity	Assignment
~3077	Medium	=C-H stretch
2925, 2854	Strong	C-H stretch (alkane)
~1641	Medium	C=C stretch
~1465	Medium	-CH ₂ - scissoring
~991, ~909	Strong	=C-H bend (out-of-plane)

Note: Data sourced from the NIST WebBook and interpreted based on characteristic vibrational modes for terminal alkenes.

Table 4: Mass Spectrometry Data of 1,10-Undecadiene



m/z	Relative Intensity	Proposed Fragment
152	Low	[M] ⁺ (Molecular Ion)
123	Low	[M - C ₂ H ₅] ⁺
109	Low	[M - C ₃ H ₇] ⁺
95	Medium	[M - C4H9] ⁺
81	High	[C ₆ H ₉]+
67	High	[C₅H ₇]+
55	Very High	[C ₄ H ₇]+
41	Very High	[C₃H₅]+

Note: Data sourced from the NIST WebBook (Electron Ionization).[1]

Spectral Interpretation and Structural Elucidation

The collective analysis of the NMR, IR, and Mass Spectra provides a detailed structural confirmation of **1,10-undecadiene**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **1,10-undecadiene** is characterized by signals indicative of a terminal alkene. The multiplet at approximately 5.8 ppm is assigned to the internal vinyl protons (H-2 and H-10). The complex multiplet between 4.9 and 5.0 ppm corresponds to the four terminal vinyl protons (H-1 and H-11). The allylic protons (H-3 and H-9) appear as a multiplet around 2.0 ppm. The large multiplet at approximately 1.3 ppm represents the ten methylene protons of the long aliphatic chain.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum further supports the structure. The signals for the sp² hybridized carbons of the double bonds appear downfield, with the internal carbons (C-2 and C-10) at approximately 139 ppm and the terminal carbons (C-1 and C-11) at around 114 ppm. The sp³



hybridized carbons of the aliphatic chain are observed upfield, with the allylic carbons (C-3 and C-9) at about 34 ppm and the remaining methylene carbons resonating in the 29 ppm region.

FT-IR Spectroscopy

The FT-IR spectrum displays the characteristic vibrational modes of a terminal alkene. The medium intensity peak at approximately 3077 cm⁻¹ is attributed to the stretching of the sp² C-H bonds. The strong absorptions at 2925 and 2854 cm⁻¹ are due to the stretching of the sp³ C-H bonds in the alkyl chain. The C=C stretching vibration is observed as a medium intensity band around 1641 cm⁻¹. The strong bands at approximately 991 and 909 cm⁻¹ are characteristic out-of-plane bending vibrations for a monosubstituted alkene.

Mass Spectrometry

The electron ionization (EI) mass spectrum of **1,10-undecadiene** shows a molecular ion peak $[M]^+$ at m/z 152, corresponding to its molecular weight. The fragmentation pattern is typical for a long-chain hydrocarbon with terminal double bonds. The most abundant fragments are observed at m/z 41 ($[C_3H_5]^+$) and 55 ($[C_4H_7]^+$), which are stable allylic and homoallylic carbocations, respectively. The series of peaks separated by 14 mass units (CH_2) further confirms the presence of the long alkyl chain.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A solution of 1,10-undecadiene is prepared by dissolving approximately 10-20 mg of the neat liquid in about 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a standard 5 mm NMR tube.
- Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - A standard single-pulse experiment is performed.



- Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1 2 seconds, and an acquisition time of 2-4 seconds.
- Typically, 8 to 16 scans are acquired to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - A proton-decoupled ¹³C NMR experiment is conducted.
 - Key parameters include a spectral width of about 220 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
 - A larger number of scans (e.g., 512 to 1024) is necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation: A thin film of neat 1,10-undecadiene is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
- Instrumentation: The spectrum is recorded using an FT-IR spectrometer.
- Data Acquisition:
 - A background spectrum of the clean salt plates is first collected.
 - The sample is then placed in the spectrometer's sample compartment.
 - The spectrum is typically acquired over the range of 4000 to 400 cm⁻¹.
 - An accumulation of 16 to 32 scans is common to improve the signal-to-noise ratio.
- Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.



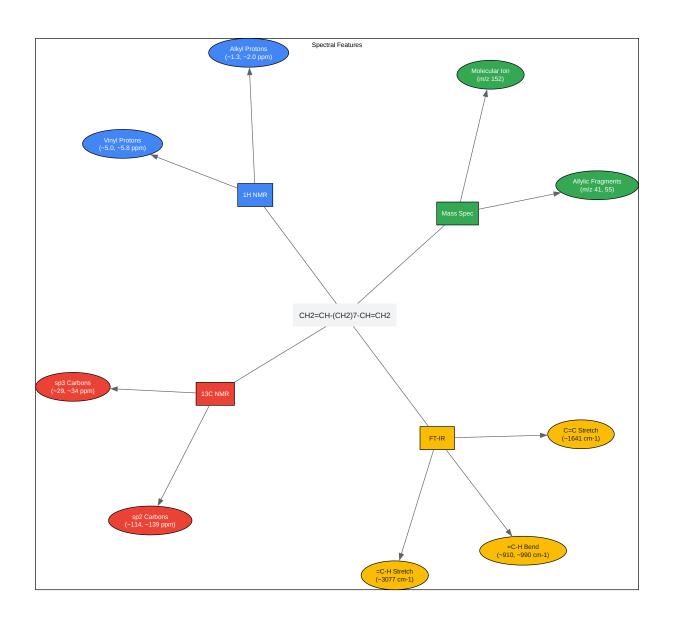
Mass Spectrometry (MS)

- Sample Introduction: A small amount of **1,10-undecadiene** is introduced into the mass spectrometer via a gas chromatography (GC) system or a direct insertion probe.
- Instrumentation: An electron ionization (EI) mass spectrometer is used.
- Ionization: The sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection: The abundance of each ion is measured by a detector, and the data is plotted as a mass spectrum.

Visualizations

Logical Relationship of Spectroscopic Data to Structure



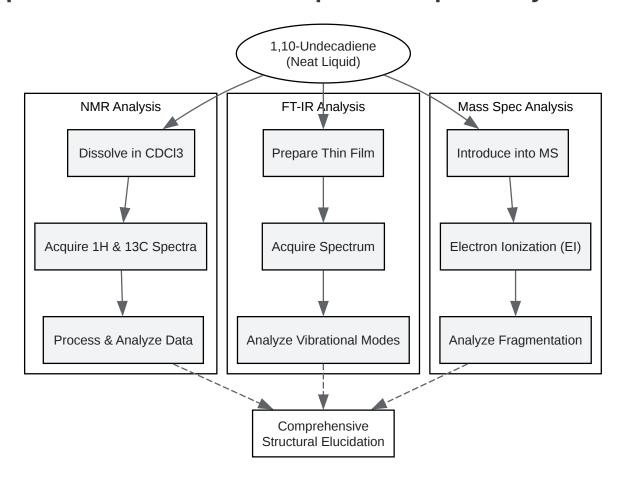


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Caption: Correlation of **1,10-undecadiene**'s structure with its key spectroscopic features.



Experimental Workflow for Spectroscopic Analysis



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Caption: Workflow for the complete spectroscopic characterization of **1,10-undecadiene**.

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References

- 1. 1,10-Undecadiene [webbook.nist.gov]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Spectral Interpretation of 1,10-Undecadiene]. BenchChem, [2025]. [Online PDF]. Available at:



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